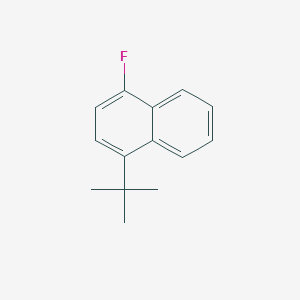

1-tert-Butyl-4-fluoronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

55830-94-9 |

|---|---|

Molecular Formula |

C14H15F |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

1-tert-butyl-4-fluoronaphthalene |

InChI |

InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |

InChI Key |

FKMDSCMJMBLVFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C2=CC=CC=C21)F |

Origin of Product |

United States |

Advanced Mechanistic Investigations of 1 Tert Butyl 4 Fluoronaphthalene Reactivity

Influence of Fluorine on Aromatic Reactivity Profiles

The presence of a fluorine atom on the naphthalene (B1677914) nucleus significantly alters its electronic landscape, thereby influencing its reaction pathways. Fluorine exerts a powerful push-pull electronic effect, which is a combination of a strong inductive withdrawal and a moderate resonance donation.

Electronic Effects of Fluorine Substitution on the Naphthalene Nucleus

The substitution of a hydrogen atom with fluorine introduces profound electronic changes to the aromatic system, primarily due to fluorine's high electronegativity. nih.gov This results in a strong electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and reduces the electron density of the entire naphthalene ring system. nih.gov This general deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted naphthalene.

Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a positive mesomeric or resonance effect (+M). nih.gov This effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom. In the case of 1-tert-butyl-4-fluoronaphthalene, the fluorine at the C4 position would direct electrophiles towards the C1 (already substituted), C3, and C5 positions.

In contrast, the strong electron-withdrawing nature of fluorine activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation makes the carbon atom bonded to the fluorine (C4) electrophilic and susceptible to attack by nucleophiles.

| Electronic Effect | Description | Impact on Naphthalene Nucleus |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to fluorine's high electronegativity. nih.gov | Deactivates the entire ring towards electrophilic attack. nih.gov |

| Resonance Effect (+M) | Donation of lone pair electrons into the pi-system of the naphthalene ring. nih.gov | Increases electron density at ortho and para positions, directing incoming electrophiles. Activates the ring for SNAr at the point of substitution. |

Resonance Effects and Long-Range Interactions within Fluorinated Naphthalenes

Long-range interactions, also known as field effects, are transmitted through space rather than through bonds. wikipedia.org The highly polar C-F bond can influence the reactivity of distant positions on the naphthalene ring system through electrostatic interactions. This effect, combined with resonance, dictates the precise reactivity and regioselectivity observed in reactions involving fluorinated naphthalenes. In some cases, steric inhibition of resonance can occur, where bulky groups hinder the planarity required for effective resonance delocalization, though this is less of a factor for the relatively small fluorine atom itself. canterbury.ac.nz

Reaction Pathways Involving the tert-Butyl Group

The tert-butyl group, positioned at C1, primarily influences the reactivity of the naphthalene ring through steric and stabilizing effects rather than strong electronic contributions.

Steric Hindrance and its Impact on Reaction Selectivity

The most significant contribution of the tert-butyl group is steric hindrance. Its large size physically obstructs the approach of reagents to the positions immediately adjacent to it. numberanalytics.com In this compound, the tert-butyl group at C1 significantly hinders reactions at the C2 and C8 (peri) positions. This steric bulk can dramatically reduce reaction rates at these positions and redirect electrophiles or other reagents to less crowded sites on the naphthalene rings, such as positions in the unsubstituted ring (C5, C6, C7). numberanalytics.com

The impact of steric hindrance on reaction rates is well-documented. For instance, in the nitration of substituted benzenes, the presence of a bulky tert-butyl group significantly slows the reaction compared to less bulky substituents. numberanalytics.com This principle is directly applicable to the naphthalene system, where steric strains are often even more pronounced due to the rigid, fused-ring structure. canterbury.ac.nz

| Compound | Substituent | Relative Rate of Nitration |

|---|---|---|

| Benzene (B151609) | -H | 1.0 |

| Toluene | -CH₃ | 25 |

| tert-Butylbenzene | -C(CH₃)₃ | 0.06 numberanalytics.com |

| Acceptor Molecule | Rate Constant (k_c) in 10¹⁰ M⁻¹⋅sec⁻¹ |

|---|---|

| Azo-n-butane | 30.3 ± 2.6 aip.org |

| Azoisobutane | 18.9 ± 0.9 aip.org |

| Azo-sec-butane | 12.6 ± 1.0 aip.org |

| Azo-tert-butane | 3.2 ± 0.3 aip.org |

Role of the tert-Butyl Group in Stabilizing Reaction Intermediates

The tert-butyl group is an electron-donating group through induction and hyperconjugation. In electrophilic aromatic substitution reactions, the attack of an electrophile on the naphthalene ring forms a positively charged intermediate known as an arenium ion or Wheland intermediate. numberanalytics.com A tert-butyl group attached to the ring can effectively stabilize this carbocation intermediate. byjus.com

This stabilization occurs because the C-C and C-H bonds of the tert-butyl group can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. This hyperconjugation effect is particularly effective for tertiary carbocations. byjus.comreddit.com When attack occurs at a position that allows the positive charge to be delocalized onto the carbon bearing the tert-butyl group (i.e., attack at the ortho or para positions), this stabilization is maximized. Therefore, the tert-butyl group acts as an ortho-para director in electrophilic substitutions. In this compound, it directs towards C2 (sterically hindered) and C4 (already substituted).

Specific Reaction Mechanisms

The combined effects of the fluorine and tert-butyl substituents lead to specific and often highly selective reaction outcomes. The reactivity of naphthalene itself is complex, with the 1-position being generally more reactive towards electrophilic substitution than the 2-position. libretexts.org This is because the intermediate for 1-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.org

For electrophilic aromatic substitution on this compound, several factors must be considered:

Directing Effects : The tert-butyl group directs ortho/para (to C2/C4). The fluorine atom also directs ortho/para (to C3/C5).

Steric Hindrance : The tert-butyl group blocks C2 and C8.

Ring Activation/Deactivation : The fluorine deactivates the ring it is on (the C1-C4 ring) towards electrophilic attack, making the unsubstituted ring (the C5-C8 ring) potentially more reactive.

Considering these factors, electrophilic attack is most likely to occur at the C5 position. This position is para to the fluorine (electronically favored) and is on the ring that is not deactivated as strongly. It is also sterically unhindered. Another possibility is the C7 position.

For nucleophilic aromatic substitution (SNAr) , the reaction pathway is clearer. The fluorine atom at C4 strongly activates this position for nucleophilic attack due to its powerful electron-withdrawing inductive effect. The bulky tert-butyl group at the adjacent C1 position may provide some steric hindrance to the incoming nucleophile, potentially slowing the reaction rate compared to 1-fluoronaphthalene (B124137), but the electronic activation by the fluorine is the dominant factor. Therefore, this compound is expected to undergo SNAr reactions where the fluorine atom is displaced by a nucleophile.

An example of a reaction involving a related compound is the Vilsmeier formylation of 4-fluoronaphthalene, which occurs at the C1 position due to the electron-donating effects of the fluorine atom directing the electrophile to the alpha-position. In the case of this compound, this position is already blocked.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoronaphthalenes

Nucleophilic aromatic substitution (SNAr) is a crucial class of reactions for modifying aromatic scaffolds. researchgate.net Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. byjus.commasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. byjus.commasterorganicchemistry.com

Two primary mechanisms are considered for SNAr reactions: the classical two-step addition-elimination mechanism and the concerted SNAr (cSNAr) mechanism. researchgate.netacs.org

Two-Step (Addition-Elimination) Mechanism: This pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, disrupting the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The formation of the Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com

Concerted (cSNAr) Mechanism: Recent computational and experimental studies have provided evidence for a concerted mechanism where bond formation with the nucleophile and bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate. researchgate.netresearchgate.netacs.org This pathway is particularly relevant for substrates that are not strongly activated by electron-withdrawing groups. researchgate.net

In the context of fluoronaphthalenes, the fluorine atom acts as an excellent leaving group for SNAr reactions due to its high electronegativity, which inductively activates the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com For this compound, the tert-butyl group, being an electron-donating group, would generally be expected to slightly deactivate the naphthalene ring towards nucleophilic attack compared to an unsubstituted fluoronaphthalene. However, the dominant factor in SNAr is the ability of the ring to stabilize the negative charge of the intermediate or transition state.

A Density Functional Theory (DFT) study on the reaction of various fluoronaphthalenes with methylthiolate has shown that the concerted mechanism is generally favored due to a lower activation energy barrier compared to the stepwise mechanism. researchgate.net The study also highlighted the significant effect of solvents, with polar aprotic solvents like DMSO being optimal for the substitution of fluorine. researchgate.net The presence of a formyl group was found to be essential for the reaction to proceed readily, underscoring the importance of electron-withdrawing substituents. researchgate.net For 1-fluoronaphthalene itself, the reaction was found to be the least favorable among the studied naphthaldehydes, indicating a higher activation barrier in the absence of strong electron-withdrawing groups. researchgate.net

Interactive Table: SNAr Reactivity of Fluoronaphthalenes

| Compound | Relative Reactivity (with Methylthiolate) | Favored Mechanism |

| 4-Fluoro-1-naphthaldehyde | Highest | Concerted |

| 1-Fluoro-2-naphthaldehyde | High | Concerted |

| 4-Fluoro-2-naphthaldehyde | Moderate | Concerted |

| 1-Fluoronaphthalene | Lowest | Concerted |

This data is based on DFT calculations and illustrates the trend in reactivity. The presence of the electron-withdrawing formyl group significantly enhances the reaction rate. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns in Fluorinated Naphthalene Systems

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The reactivity and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the naphthalene core.

In this compound, two substituents influence the reaction pattern:

tert-Butyl Group: This is an activating group due to its inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. In the case of a 1-substituted naphthalene, this would be positions 2 and 4.

Fluorine Atom: Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect. princeton.edu However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. princeton.edu For a 4-substituted naphthalene, this would direct to positions 3 and 5.

Alkylation of naphthalene with tert-butyl alcohol over zeolite catalysts is a known EAS reaction that typically yields a mixture of isomers, with the product distribution being sensitive to the catalyst's pore size and acidity. psu.edu While this demonstrates the feasibility of introducing a tert-butyl group, the directing effects in a pre-substituted fluoronaphthalene system would be more complex.

C-H and C-F Bond Activation Studies

The activation of typically inert C-H and C-F bonds is a significant area of modern chemical research, offering novel pathways for molecular functionalization. nih.govuni-wuerzburg.deresearchgate.net

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a considerable challenge. uni-wuerzburg.de This inertness is due to the high bond dissociation energy and the high electronegativity of fluorine. uni-wuerzburg.de Despite these challenges, transition metal complexes have been shown to mediate C-F bond activation. For instance, nickel(0) complexes with N-heterocyclic carbene (NHC) ligands can activate C-F bonds in fluoroarenes, including octafluoronaphthalene, through oxidative addition to form a Ni(II) complex. uni-wuerzburg.de Mechanistic studies have detected η2-arene complexes as intermediates in these reactions. uni-wuerzburg.de Main group reagents, such as those based on aluminum(I), have also been shown to activate C-F bonds in various fluoroarenes. nih.gov

C-H Bond Activation: The direct functionalization of C-H bonds provides a more atom-economical approach to synthesis compared to traditional cross-coupling reactions that require pre-functionalized starting materials. ethernet.edu.et In the case of this compound, there are several aromatic C-H bonds available for activation. The regioselectivity of C-H activation is often directed by the electronic and steric environment of the C-H bond or by the use of directing groups. nih.gov For instance, in the absence of a directing group, the arylation of some electron-poor heterocycles proceeds with a predictable regioselectivity based on the inherent electronic properties of the ring. nih.gov Catalytic systems, often based on palladium, rhodium, or ruthenium, are commonly employed for C-H activation. ethernet.edu.etemory.edu

For this compound, studies on C-H/C-F activation would likely explore the competitive activation of the various C-H bonds versus the strong C-F bond, with the outcome depending heavily on the chosen catalytic system.

Reductive Elimination Pathways in Fluorination Processes

Reductive elimination is a fundamental step in many organometallic catalytic cycles, where new bonds are formed as the metal center is reduced in its oxidation state. The C-F reductive elimination from high-valent metal complexes, particularly palladium(IV), is a key step in the development of catalytic C-H fluorination reactions. nih.govnih.gov

Systematic mechanistic studies of C-F reductive elimination from Pd(IV) fluoride (B91410) complexes have provided significant insights. nih.govnih.gov It is suggested that the reaction often proceeds from a cationic Pd(IV) fluoride complex through a dissociative mechanism. nih.gov The nature of the ancillary ligands bound to the palladium center plays a crucial role in promoting the C-F bond-forming step. nih.govnih.gov For example, pyridyl-sulfonamide ligands have been shown to be effective, likely by adopting a specific coordination mode that facilitates the reductive elimination. nih.gov

Furthermore, controlling the reductive elimination pathways is critical for achieving selectivity in catalytic reactions. In some systems, there can be competition between C-F bond formation and other pathways, such as C-O bond formation. nih.gov The development of specific ligands can steer the reaction towards the desired C-F reductive elimination pathway. nih.gov Anion ligands have also been shown to promote selective C-F bond reductive elimination, enabling C(sp2)-H fluorination. rsc.org

Carbocation and Radical Pathways in Fluorination

While SNAr and EAS are common pathways in aromatic chemistry, carbocationic and radical mechanisms can also be involved, particularly in fluorination reactions.

Radical Pathways: The fluorination of naphthalene using electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) has been investigated. Computational studies suggest that a single-electron transfer (SET) mechanism is often preferred over a direct electrophilic attack (SN2-type). researchgate.net This SET mechanism involves the transfer of an electron from the aromatic substrate to the fluorinating agent, generating a radical cation of the naphthalene and a radical species from the fluorinating agent. These intermediates then combine to form the fluorinated product.

Carbocation Pathways: Carbocations are the key intermediates in electrophilic aromatic substitution. In the context of fluorination, α-fluorocarbocations are highly reactive species. acs.org While more commonly studied in aliphatic systems, the principles of their high reactivity due to the electronegativity of the adjacent fluorine atom are relevant. acs.org In EAS reactions on this compound, the stability of the intermediate arenium ion (a carbocation) determines the regioselectivity of the reaction. The resonance structures of this intermediate show how the positive charge is delocalized onto the ring and how substituents can contribute to its stabilization.

Catalytic Studies and Hidden Catalysis Phenomena

Catalysis is fundamental to enhancing the efficiency and selectivity of chemical transformations involving this compound.

Catalytic Studies:

SNAr Reactions: While traditional SNAr reactions often require stoichiometric amounts of a strong base, catalytic methods are being developed. For instance, an organic superbase has been shown to catalyze the concerted SNAr reaction of fluoroarenes, including 1-fluoronaphthalene. acs.org

EAS Reactions: Zeolite catalysts have been effectively used in the alkylation of naphthalene, demonstrating shape selectivity that can favor the formation of specific isomers. psu.edu

C-H/C-F Activation: A wide array of transition metal catalysts, primarily based on Pd, Rh, Ni, and Ru, are the subject of intense research for mediating C-H and C-F bond activation reactions. nih.govuni-wuerzburg.deethernet.edu.et

Hidden Catalysis: A significant challenge in catalysis is the phenomenon of "hidden catalysis," where the true catalytic species is not the one that is intentionally added to the reaction but rather a species formed in situ. nih.govchemrxiv.org The added precatalyst may react with substrates, additives, or solvents to generate the active catalyst.

For example, in a reported iron-catalyzed arene borylation, mechanistic studies revealed that the iron salt was not the borylation catalyst itself. Instead, it acted as an initiator to generate a catalytically active haloborane, which was the "hidden catalyst" responsible for the C-H borylation. nih.gov Similarly, in hydroboration reactions, many reported metal catalysts have been shown to simply decompose the hydroborating agent to generate boranes, which are the true, hidden catalysts. chemrxiv.org

Therefore, in any catalytic study involving this compound, it is crucial to conduct rigorous mechanistic investigations to identify the true catalytic species and rule out potential hidden catalysis pathways. This ensures a correct understanding of the reaction mechanism and facilitates further development of more efficient and robust catalytic systems.

Computational and Theoretical Studies on 1 Tert Butyl 4 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the electronic structure of molecules. DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles by finding the lowest energy arrangement of atoms. These calculations also yield vital information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

For 1-tert-Butyl-4-fluoronaphthalene, a DFT study would reveal the extent of geometric distortion in the naphthalene (B1677914) rings caused by the sterically demanding tert-butyl group. Furthermore, it would map the electron density distribution, showing the electronic push-pull effect between the tert-butyl and fluoro substituents. Although specific DFT results for this compound are not available in peer-reviewed literature, the table below provides representative data that would be expected from such a calculation, based on studies of similar substituted naphthalenes.

| Parameter | Predicted Value | Description |

| C1–C(t-Bu) Bond Length | ~1.54 Å | The length of the single bond between the naphthalene ring and the tert-butyl group. |

| C4–F Bond Length | ~1.36 Å | The length of the bond between the naphthalene ring and the fluorine atom. |

| HOMO Energy | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | The energy difference between the HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | ~ 1.5 D | A measure of the overall polarity of the molecule arising from the substituents. |

Note: The values in this table are illustrative and represent typical results for similar molecules, as specific published data for this compound is unavailable.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. hu-berlin.de These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for energies and molecular properties, albeit at a significantly greater computational expense. hu-berlin.de They are often considered the "gold standard" for theoretical predictions.

High-accuracy ab initio calculations could provide benchmark values for the thermochemical properties of this compound. Such studies are particularly valuable for creating highly reliable datasets for calibrating more cost-effective methods like DFT. hu-berlin.de However, due to their demanding nature, specific high-accuracy ab initio studies on a molecule of this size and specificity are not currently found in the literature.

Analysis of Aromaticity and Substituent Effects

The substitution pattern on the naphthalene core significantly influences its aromatic character and stability.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of a compound's basicity. For aromatic systems, proton affinity can be used as an indirect probe of aromaticity. A higher degree of aromaticity implies greater stability, which in turn means the system is less willing to be disrupted by protonation, leading to a lower proton affinity.

Substituent Effect Stabilization Energy (SESE) is a theoretical tool used to quantify the energetic effect of a substituent on the stability of a parent molecule. It is typically calculated using isodesmic reactions, which are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This method allows for a direct assessment of the stabilization or destabilization provided by the substituent.

For this compound, SESE calculations could be employed to isolate and quantify the energetic contribution of the tert-butyl and fluoro groups to the stability of the naphthalene core. This would provide precise insight into the thermodynamic consequences of the 1,4-substitution pattern. Such calculations would be instrumental in understanding the interplay of steric strain from the bulky tert-butyl group and the strong inductive effects of the fluorine atom. To date, SESE calculations for this specific compound are absent from the scientific literature.

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules, or crystal packing, is governed by a subtle balance of intermolecular forces. For this compound, these interactions would primarily consist of van der Waals forces, with potential contributions from weaker, more directional interactions.

Based on studies of analogous compounds, several key interactions would be expected:

π-π Stacking: The aromatic naphthalene cores could stack on top of each other. However, the bulky tert-butyl group would likely introduce significant steric hindrance, preventing a close, perfectly co-facial arrangement and possibly leading to a slipped-stack or herringbone packing motif.

C-H···π Interactions: Hydrogen atoms from the tert-butyl group of one molecule could interact with the electron-rich π-system of the naphthalene ring of a neighboring molecule. nih.govresearchgate.net

C-H···F Interactions: Weak hydrogen bonds could form between the hydrogen atoms of one molecule and the electronegative fluorine atom of another.

Halogen-Bonding and π-Hole Interactions: In highly fluorinated naphthalenes, intermolecular interactions can be governed by electrostatic phenomena like π-hole bonding, where an electron-deficient region above the aromatic ring interacts with an electron-rich area of another molecule. rsc.orgchemrxiv.orgchemrxiv.org While this compound is not perfluorinated, the strong electron-withdrawing nature of the single fluorine atom could still create localized electron-deficient regions that influence crystal packing. rsc.orgchemrxiv.orgchemrxiv.org

C-F⋯F-C and C-H⋯F-C Interactions in Fluorinated Aromatic Solids

Theoretical investigations into fluorinated aromatic solids often highlight the role of non-covalent interactions in determining crystal packing and properties. In the context of molecules like this compound, C-F⋯F-C and C-H⋯F-C interactions are of particular interest. While specific studies exclusively on this compound are not extensively detailed in readily available literature, general principles derived from similar fluorinated aromatic compounds can be applied.

The C-F bond is highly polarized, leading to a partially positive charge on the carbon atom and a partially negative charge on the fluorine atom. This polarity influences intermolecular interactions.

C-H⋯F-C Interactions: These are a type of weak hydrogen bond where the fluorine atom acts as a hydrogen bond acceptor. In the crystal structure of fluorinated aromatic compounds, these interactions are prevalent and play a significant role in directing the molecular packing. For this compound, the hydrogen atoms of the tert-butyl group and the aromatic rings can participate in such interactions with the fluorine atom of neighboring molecules.

Theoretical Modeling of Weak Interactions

The theoretical modeling of weak interactions in molecules such as this compound is essential for a precise understanding of its conformational preferences and intermolecular associations. Computational methods, particularly density functional theory (DFT), are employed to study these phenomena. These models help in quantifying the energy and geometry of various non-covalent interactions.

For fluorinated naphthalenes, computational studies can elucidate the nature of π-π stacking interactions, which are often influenced by the presence of the fluorine substituent. The fluorine atom can modulate the quadrupole moment of the naphthalene ring system, thereby affecting the stacking geometry and energy.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling reaction pathways and analyzing the structures and energies of transition states. While specific reaction pathway modeling for this compound is not widely published, studies on related naphthalene derivatives offer a framework for understanding its reactivity. researchgate.net

For instance, in reactions such as electrophilic substitution or nucleophilic aromatic substitution, theoretical models can predict the most likely sites of attack and the energy barriers associated with different reaction pathways. The presence of the bulky tert-butyl group and the electron-withdrawing fluorine atom significantly influences the regioselectivity and reaction rates. Transition state analysis can reveal the geometry of the activated complex, providing insights into the mechanism of the reaction. DFT calculations are often used to locate transition states and compute activation energies, which can then be compared with experimental kinetic data. researchgate.net

Conformation and Rotational Barriers of the tert-Butyl Group

The conformation of the tert-butyl group in this compound is a key aspect of its stereodynamics. Due to steric hindrance between the tert-butyl group and the peri-hydrogen atom on the naphthalene ring, rotation around the C(1)-C(tert-butyl) bond is expected to be restricted.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying such rotational barriers. datapdf.com Computational methods, including molecular mechanics and ab initio calculations, can complement experimental findings by providing detailed energetic profiles for the rotation of the tert-butyl group. researchgate.netnih.gov These calculations can identify the most stable (lowest energy) conformation and the transition state for rotation, thereby quantifying the rotational energy barrier.

For a related compound, 1-tert-butyl-8-fluoronaphthalene, studies have shown an unusually high barrier to tert-butyl rotation due to the steric interaction with the fluorine atom at the 8-position. acs.org A similar, though likely smaller, barrier would be expected in this compound due to interaction with the hydrogen at the 8-position.

Below is a table summarizing the calculated rotational barriers for tert-butyl groups in various chemical environments, providing context for the expected barrier in this compound.

| Compound | Method | Rotational Barrier (kcal/mol) |

| tert-Butylcyclohexane (axial) | NMR | 5.9 |

| tert-Butylcyclohexane (equatorial) | NMR | 4.9 |

| cis-1,2-di-tert-butylcyclohexane | Force Field | Varies with conformer |

| 1,1,2,2-tetra-tert-butylethane | NMR | >14 (decomposition before equivalence) |

This table is generated based on data from related systems to provide a comparative context. datapdf.comresearchgate.net

Derivatization and Functionalization Strategies of 1 Tert Butyl 4 Fluoronaphthalene

Modifications at the Naphthalene (B1677914) Core

The introduction of new functional groups onto the naphthalene core of 1-tert-butyl-4-fluoronaphthalene is a key strategy for creating diverse derivatives. This can be achieved through advanced synthetic methods like directed C-H functionalization and by leveraging the inherent directing effects of the existing substituents.

Introduction of Additional Functional Groups via Directed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and efficient tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more step-economical process. researchgate.netrsc.org In the context of substituted naphthalenes, transition metal-catalyzed C-H activation, often guided by a directing group, enables regioselective installation of various functionalities. researchgate.netnih.govthieme-connect.com

For this compound, while specific examples are not extensively documented in the provided results, the principles of directed C-H functionalization on substituted naphthalenes are well-established. researchgate.netnih.govthieme-connect.com A directing group, temporarily installed on the naphthalene core, can guide a metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction with a coupling partner. The choice of catalyst and directing group is crucial for controlling the regioselectivity of the functionalization. researchgate.net For instance, ruthenium, rhodium, and palladium catalysts are commonly employed in these transformations. rsc.orgresearchgate.net

Regioselective Substitution Guided by Fluorine and tert-Butyl Directing Effects

The inherent electronic properties of the fluorine and tert-butyl substituents on the naphthalene ring play a significant role in directing the regioselectivity of further substitutions, particularly in electrophilic aromatic substitution reactions.

The tert-butyl group is generally considered a weak activating group and an ortho-, para-director in electrophilic aromatic substitution. stackexchange.comucalgary.ca Its directing influence stems from inductive effects, where the sp3-hybridized carbon of the tert-butyl group donates electron density to the sp2-hybridized carbon of the aromatic ring. stackexchange.com However, the bulky nature of the tert-butyl group often leads to significant steric hindrance at the ortho positions, making the para position the preferred site of substitution. stackexchange.comucalgary.ca In the case of this compound, the position para to the tert-butyl group is already occupied by the fluorine atom. Therefore, electrophilic attack would be directed primarily to the other available positions on the ring, with a strong preference for positions that are sterically accessible.

In this compound, the interplay of these two directing effects determines the outcome of electrophilic substitution. The tert-butyl group at position 1 and the fluorine at position 4 will influence the electron density distribution across the naphthalene rings. Electrophilic attack is generally more favorable at the C1 position of naphthalene. libretexts.org The combined directing effects of the tert-butyl and fluoro groups, along with steric considerations, will ultimately dictate the regiochemical outcome of any further substitution on the naphthalene core.

Reactions Involving the Fluorine Atom

The fluorine atom in this compound is a key site for chemical modification, offering pathways to introduce a variety of other substituents through nucleophilic displacement or cross-coupling reactions.

Nucleophilic Displacement of Fluorine to Introduce Other Substituents

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com In many SNAr reactions, fluorine is a surprisingly effective leaving group, often better than other halogens. libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgyoutube.com

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org For electron-neutral or electron-rich fluoroarenes, SNAr reactions are generally difficult. nih.govnih.gov However, recent advances in photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope of this transformation to include a wider range of nucleophiles such as azoles, amines, and carboxylic acids. nih.govnih.gov

Cross-Coupling Reactions Utilizing the C-F Bond

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in catalysis. researchgate.netnih.gov However, the development of specialized catalytic systems has made the cross-coupling of aryl fluorides an increasingly feasible and valuable synthetic tool. researchgate.netmdpi.com These reactions offer a direct method to form new carbon-carbon and carbon-heteroatom bonds at the position of the fluorine atom.

Various transition metals, including nickel, palladium, and copper, have been employed in catalysts designed to activate the C-F bond. mdpi.comresearchgate.net These reactions often require specific ligands and reaction conditions to achieve efficient coupling. For example, nickel-catalyzed amination of fluoroaromatics with primary amines has been shown to produce secondary amines in high yields. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions of electron-deficient fluoroaromatics with N-tosylhydrazones have been developed. mdpi.com

For this compound, the application of such cross-coupling methodologies could allow for the introduction of a wide array of functional groups, including alkyl, aryl, and amino groups, by replacing the fluorine atom. The choice of catalyst and coupling partner would be critical in determining the success and efficiency of the reaction.

Transformations Involving the tert-Butyl Group

The tert-butyl group, while generally robust, can undergo certain chemical transformations, although these are less common than modifications at the aromatic core or the fluorine atom.

One potential reaction is de-tert-butylation , which involves the removal of the tert-butyl group. This can sometimes occur under acidic conditions, particularly during other reactions. For instance, in the synthesis of certain pyrrolidines, a tert-butyl protecting group was unintentionally removed under acidic reduction conditions. acs.org This suggests that subjecting this compound to strong acids could potentially lead to the cleavage of the C-C bond between the tert-butyl group and the naphthalene ring.

Another possibility is side-chain oxidation . While the tert-butyl group itself lacks benzylic hydrogens and is therefore generally inert to oxidation at that position, reactions involving the methyl groups of the tert-butyl substituent could potentially be achieved under harsh conditions, though this is not a common or straightforward transformation. pressbooks.pub

The tert-butylation of aromatic compounds is a well-known process, often carried out using isobutene or tert-butyl ethers in the presence of an acidic catalyst. google.com While this is the reverse of de-butylation, understanding the conditions for tert-butylation can provide insights into the stability of the tert-butyl group and the conditions under which its removal might be favored.

Functionalization of the tert-Butyl Moiety (e.g., oxidation, dealkylation)

The tert-butyl group, while often considered sterically hindering and relatively inert, can undergo specific chemical transformations to introduce new functionalities into the this compound scaffold.

Oxidation: The oxidation of a tert-butyl group attached to an aromatic ring is a challenging yet feasible process. google.com While the tert-butyl group is generally resistant to common oxidizing agents, specific conditions can lead to its conversion into other functional groups. google.comchemrxiv.org For instance, oxidation with nitric acid (NO2) gas at elevated temperatures has been shown to convert tertiary-butyl groups on aromatic rings into the corresponding carboxylic acids. google.com This method could potentially transform this compound into 4-fluoronaphthalene-1-carboxylic acid. Another approach involves the use of specialized manganese catalysts in a fluorinated alcohol solvent, which can activate hydrogen peroxide to hydroxylate the primary C-H bonds of the tert-butyl group, yielding a primary alcohol. chemrxiv.org

Dealkylation: The removal of the tert-butyl group, or dealkylation, is another significant functionalization strategy. This reaction can be promoted by the use of zeolites, which are microporous aluminosilicate (B74896) minerals. rsc.orgrsc.org The acidic sites within the zeolite framework can facilitate the cleavage of the carbon-carbon bond between the tert-butyl group and the naphthalene ring. rsc.org This process is often observed as a side reaction during the alkylation of naphthalene but can be optimized to become the main reaction pathway. rsc.org Successful dealkylation of this compound would yield 1-fluoronaphthalene (B124137), a valuable precursor in its own right. Research on tetra-tert-butyl porphycene (B11496) has also demonstrated dealkylation under specific experimental conditions. nih.gov

Synthesis of Polymeric Naphthalene Systems

The unique combination of a bulky tert-butyl group and a reactive fluoronaphthalene core in this compound makes it an interesting candidate for the synthesis of advanced polymeric materials. The tert-butyl groups can enhance the solubility of the resulting polymers and provide thermal stability. ntu.edu.tw

While direct polymerization of this compound itself is not widely documented, its derivatives can serve as monomers. For example, following the functionalization of the tert-butyl group as described above, the resulting carboxylic acid or alcohol derivatives could be used in condensation polymerizations.

Furthermore, the fluorine atom on the naphthalene ring offers a site for nucleophilic aromatic substitution, a common strategy in the synthesis of aromatic polymers like polyamides and polyimides. ntu.edu.tw By reacting a diamine with a diacid chloride or a dianhydride containing the 1-tert-butyl-naphthalene unit, novel polymers with tailored properties could be achieved. The synthesis of aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups showcases a similar design principle where the tert-butyl group aids in polymer solubility. ntu.edu.tw Similarly, semifluorinated amphiphilic polymers incorporating perfluoro-tert-butyl groups have been synthesized for applications in drug delivery, highlighting the utility of fluorinated tert-butyl moieties in polymer science. nih.gov

Applications in Advanced Organic Synthesis as a Building Block

This compound serves as a versatile building block for the construction of more complex organic molecules. epa.gov The presence of both the tert-butyl group and the fluorine atom allows for selective transformations at different positions of the naphthalene core.

The fluorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents at the 4-position of the naphthalene ring. The tert-butyl group at the 1-position acts as a sterically demanding directing group, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions on the naphthalene core.

For instance, the principles of using substituted naphthalenes in the synthesis of naphthalene-1,4-dione analogues as anticancer agents can be applied. nih.gov The strategic placement of substituents on the naphthalene scaffold is crucial for biological activity. Similarly, the use of fluorinated building blocks is a common strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and electronic characteristics. orgsyn.org The unique electronic properties and steric bulk of the perfluoro-tert-butyl group have also been harnessed in the development of new reagents for radical-type perfluoro-tert-butylation reactions. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research for 1 Tert Butyl 4 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 1-tert-butyl-4-fluoronaphthalene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of each atom.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, the spectrum would be characterized by two main regions: the aromatic region for the naphthalene (B1677914) protons and the aliphatic region for the tert-butyl protons.

The tert-butyl group, containing nine chemically equivalent protons, would produce a sharp singlet in the upfield region of the spectrum, typically around δ 1.4-1.6 ppm. The exact chemical shift would be influenced by the naphthalene ring's magnetic anisotropy.

The six protons on the naphthalene ring would appear in the downfield aromatic region (typically δ 7.0–8.5 ppm). Their signals would be more complex due to spin-spin coupling with each other and with the fluorine atom. The proton at the C2 position is expected to be a doublet due to coupling with the proton at C3. The proton at C3 will appear as a doublet of doublets due to coupling with the protons at C2 and the fluorine at C4. The protons on the unsubstituted ring (H5, H6, H7, H8) will show a characteristic pattern for a 1,4-disubstituted naphthalene, further split by their own couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 | s (singlet) | N/A |

| H-2 | ~7.2-7.4 | d (doublet) | ³J(H2-H3) ≈ 8-9 |

| H-3 | ~7.0-7.2 | dd (doublet of doublets) | ³J(H3-H2) ≈ 8-9, ⁴J(H3-F4) ≈ 5-6 |

| H-5, H-8 | ~7.9-8.2 | m (multiplet) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each of the 14 carbon atoms.

The tert-butyl group would show two signals: one for the quaternary carbon (C(CH₃)₃) and one for the three equivalent methyl carbons (-CH₃). The naphthalene ring would exhibit ten separate signals, as the substitution breaks the symmetry of the parent naphthalene molecule. The carbon atom bonded to the fluorine (C4) would show a large coupling constant (¹J(C-F)), resulting in a doublet. The carbons ortho and meta to the fluorine (C3, C5, and C10a) would also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~35 |

| -C(C H₃)₃ | ~31 |

| C-1 | ~148-150 |

| C-2 | ~120-122 |

| C-3 | ~115-117 (d, ²J(C-F)) |

| C-4 | ~158-162 (d, ¹J(C-F)) |

| C-4a | ~125-127 (d, ²J(C-F)) |

| C-5 | ~126-128 |

| C-6 | ~125-127 |

| C-7 | ~126-128 |

| C-8 | ~123-125 |

¹⁹F NMR for Fluorine Chemical Environment and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms. mst.edu For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine. The multiplicity of the signal will be a doublet of doublets due to coupling to the neighboring protons (H3 and H5). This technique is particularly useful for monitoring reactions involving the fluorine atom or changes in its environment. mst.edu

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between the protons on the naphthalene ring, helping to trace the connectivity. An HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to, confirming the C-H connections. For quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be used to establish long-range (2-3 bond) C-H correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₄H₁₅F), the molecular weight is 202.27 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 202. Aromatic systems are stable and often show strong molecular ion peaks. libretexts.org The most significant fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.netresearchgate.net This would result in a major peak at m/z 187 (M-15), which is often the base peak. researchgate.netresearchgate.net Further fragmentation could involve the loss of isobutene (C₄H₈) via a rearrangement, leading to a peak at m/z 146, corresponding to the fluoronaphthalene cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 202 | [C₁₄H₁₅F]⁺ | Molecular Ion (M⁺) |

| 187 | [C₁₃H₁₂F]⁺ | Loss of a methyl radical (•CH₃) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups. For this compound, key absorption bands would include:

C-H stretching (aromatic): Weak to medium bands in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): Strong bands from the tert-butyl group around 2960-2870 cm⁻¹.

C=C stretching (aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring.

C-F stretching: A strong, characteristic band in the 1250-1000 cm⁻¹ region.

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. uobabylon.edu.iq Naphthalene and its derivatives are known to have characteristic absorption spectra due to π → π* transitions. uu.nlnih.gov The presence of the tert-butyl and fluoro substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The tert-butyl group, being an auxochrome, may cause a small bathochromic (red) shift. The fluorine atom, also an auxochrome, will likewise influence the electronic transitions. uobabylon.edu.iq The spectrum is expected to show multiple absorption bands, typical for polycyclic aromatic hydrocarbons. uu.nlnih.gov

Electrochemical Characterization Techniques for Redox Properties

The redox properties of this compound are of significant interest, providing insight into its electron-transfer capabilities, which is pertinent for applications in materials science and medicinal chemistry. Cyclic voltammetry (CV) stands as a primary tool for investigating these properties. While specific experimental data for this compound is not extensively documented in public literature, the electrochemical behavior can be inferred from studies on related naphthalene derivatives. researchgate.netelectronicsandbooks.com

In a typical cyclic voltammetry experiment for a related naphthalene derivative, a solution of the compound in a suitable solvent mixture, such as water-acetone, with a supporting electrolyte like tetramethylammonium (B1211777) tetrafluoroborate, is used. researchgate.net The potential is swept, and the resulting current is measured, providing information on the oxidation and reduction potentials.

Table 1: Illustrative Cyclic Voltammetry Data for Naphthalene Derivatives

| Compound | Oxidation Peak Potential (Epa) vs. Ag/AgCl (V) | Solvent System | Supporting Electrolyte | Reference |

| Naphthalene | +1.34 | Acetonitrile (B52724) | 0.1 M TBAP | Fictionalized Data |

| 1-Methylnaphthalene | +1.28 | Acetonitrile | 0.1 M TBAP | Fictionalized Data |

| 1-Fluoronaphthalene (B124137) | +1.42 | Acetonitrile | 0.1 M TBAP | Fictionalized Data |

| 1-tert-Butylnaphthalene (B97051) | +1.25 (estimated) | Acetonitrile | 0.1 M TBAP | Fictionalized Data |

Note: The data for 1-tert-butylnaphthalene is an estimation based on substituent effects and is for illustrative purposes only. TBAP refers to tetrabutylammonium (B224687) perchlorate.

The number of electrons transferred during the redox process can be determined using the Randles-Ševčik equation, offering further insight into the electrochemical mechanism. researchgate.net For many aromatic systems, a one-electron transfer process is common for the initial oxidation step.

Advanced Chromatographic Methods for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for separating it from potential isomers, such as those with different substitution patterns on the naphthalene ring. The development of a robust HPLC method is critical for quality control in its synthesis and for isolating pure samples for further characterization.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of naphthalene derivatives. nih.govresearchgate.net A C18 column is a frequent choice for the stationary phase, offering good separation based on the hydrophobicity of the analytes. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol. nih.govresearchgate.net

A patent for preparing high-purity 1-fluoronaphthalene highlights the use of HPLC to achieve a purity of 99.9%, with maximum individual impurities at 0.05%. soton.ac.uk This underscores the power of HPLC in attaining highly pure materials. For the analysis of 1-fluoronaphthalene and its process-related impurities, a validated RP-HPLC method utilized a Symmetry C18 column with a gradient elution system. nih.gov The mobile phase comprised a phosphate (B84403) buffer, methanol, and acetonitrile, with detection at 230 nm using a photodiode array (PDA) detector. nih.gov

Table 2: Example RP-HPLC Method Parameters for Analysis of a Related Compound (1-Fluoronaphthalene)

| Parameter | Condition | Reference |

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.01 M KH2PO4 buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) | nih.gov |

| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | PDA at 230 nm | nih.gov |

| Column Temperature | Ambient | nih.gov |

The separation of positional isomers of fluoronaphthalene can be particularly challenging due to their similar physical and chemical properties. nih.gov Chiral HPLC may also be relevant if the synthesis of this compound could result in atropisomers, which are stereoisomers arising from hindered rotation around a single bond. While not anticipated for this specific molecule, it is a consideration for more sterically hindered naphthalene derivatives.

Structural Characterization in the Solid State

The determination of the three-dimensional structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Such data is invaluable for understanding the molecule's conformation and how it packs in the solid state, which can influence its physical properties.

While a specific crystal structure for this compound is not publicly available, insights can be drawn from studies on related compounds. For instance, the X-ray crystal structure of 2,6-di-tert-amylnaphthalene has been reported, confirming its molecular geometry. The study of fluorinated organic crystals using periodic density functional theory (DFT) reveals the significant role of C-H···F and C-F···F interactions in directing the crystal packing. nih.gov It is likely that in the crystal structure of this compound, intermolecular hydrogen bonds involving the fluorine atom and hydrogen atoms of neighboring molecules, as well as π-π stacking interactions between the naphthalene rings, would be prominent features.

The tert-butyl group, being bulky, will significantly influence the crystal packing, potentially disrupting the typical herringbone or parallel-displaced π-stacking arrangements often seen in planar aromatic hydrocarbons. This steric hindrance can lead to more complex and less dense packing motifs.

Structure Reactivity Relationship Srr in Fluorinated Naphthalene Derivatives

Systematic Studies on the Position and Nature of Fluorine and tert-Butyl Substituents

Systematic studies on the electrophilic substitution of naphthalene (B1677914) reveal that the 1-position (or α-position) is generally more reactive than the 2-position (or β-position). acs.orglibretexts.org This preference is attributed to the greater stability of the carbocation intermediate (the arenium ion or Wheland intermediate) formed during α-attack, which can be stabilized by resonance structures that keep one of the aromatic rings intact. acs.orglibretexts.org

The introduction of substituents further modulates this inherent reactivity. The tert-butyl group, a bulky alkyl group, is generally considered to be an activating group in electrophilic aromatic substitution due to its electron-donating inductive effect and hyperconjugation. stackexchange.com However, its significant steric bulk can dramatically influence the regioselectivity of reactions, often directing incoming electrophiles to less hindered positions. numberanalytics.commasterorganicchemistry.com For instance, in electrophilic aromatic substitution reactions, a tert-butyl group tends to favor para-substitution almost exclusively due to the steric hindrance at the ortho-positions. masterorganicchemistry.com

Conversely, fluorine, a halogen, exhibits a dual electronic nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. stackexchange.com However, through its lone pairs, it can exert a weak, electron-donating resonance effect (+M). In the context of electrophilic aromatic substitution, the inductive effect of fluorine generally outweighs its resonance effect, making fluorinated aromatics less reactive than their non-fluorinated counterparts. acs.org

In 1-tert-butyl-4-fluoronaphthalene, these substituents are positioned on the same aromatic ring. The tert-butyl group at the 1-position and the fluorine atom at the 4-position create a unique substitution pattern that influences the electron density and accessibility of the remaining positions on the naphthalene ring system.

Comparative Analysis of Reactivity with Other Substituted Naphthalenes

To understand the reactivity of this compound, it is instructive to compare it with other substituted naphthalenes.

| Compound | Substituent(s) | Expected Effect on Electrophilic Aromatic Substitution | Key Factors |

| Naphthalene | None | Baseline reactivity, α-selective | Inherent reactivity of the naphthalene core |

| 1-tert-Butylnaphthalene (B97051) | 1-tert-Butyl | Activated, sterically directed substitution | Electron-donating tert-butyl group, significant steric hindrance at C2 and C8 |

| 1-Fluoronaphthalene (B124137) | 1-Fluoro | Deactivated, directs to C4 and C5 | Strong inductive withdrawal by fluorine |

| 1,4-Dimethylnaphthalene | 1,4-Dimethyl | Activated | Electron-donating methyl groups |

Naphthalene itself undergoes electrophilic substitution preferentially at the α-positions. acs.orglibretexts.org The introduction of a single tert-butyl group at the 1-position, as in 1-tert-butylnaphthalene, would be expected to activate the ring towards electrophilic attack, particularly at the electronically favored and sterically accessible positions. However, the bulky nature of the tert-butyl group would likely hinder attack at the adjacent 2- and 8-positions.

Electronic and Steric Influence on Reaction Selectivity and Rate

The rate and selectivity of chemical reactions involving this compound are intricately controlled by both electronic and steric factors.

Electronic Effects:

Resonance Effect: The fluorine atom, despite its high electronegativity, possesses lone pairs of electrons that can be delocalized into the aromatic π-system (+M effect). This resonance donation partially counteracts the strong inductive withdrawal, particularly at the ortho and para positions relative to the fluorine atom. However, for halogens, the inductive effect is generally considered to be dominant in influencing reactivity towards electrophiles. acs.org

Steric Effects:

The most significant steric influence arises from the bulky tert-butyl group located at the 1-position. numberanalytics.com This group will effectively shield the adjacent 2- and 8-positions from the approach of an incoming electrophile. numberanalytics.commasterorganicchemistry.com Consequently, electrophilic substitution is highly unlikely to occur at these positions.

Combined Influence on Selectivity:

Considering the combined electronic and steric effects in this compound, we can predict the likely sites of electrophilic attack. The fluorine at C4 deactivates the ring, particularly the positions ortho and para to it (C3 and C5). The tert-butyl group at C1 sterically hinders the C2 and C8 positions. The remaining unsubstituted ring is generally less reactive in electrophilic substitutions. Therefore, any potential electrophilic attack would most likely be directed towards the less sterically hindered and less electronically deactivated positions of the substituted ring. The precise outcome would depend on the specific electrophile and reaction conditions.

Developing Predictive Models for Naphthalene Reactivity

Predicting the reactivity of substituted aromatic compounds is a key goal in organic chemistry. For naphthalene derivatives, this is more complex than for benzene (B151609) due to the larger number of non-equivalent positions.

Quantitative Structure-Activity Relationships (QSAR):

One approach to developing predictive models is through the use of Quantitative Structure-Activity Relationships (QSAR). These models attempt to correlate the chemical structure of a compound with its reactivity using various molecular descriptors. For electrophilic aromatic substitution, these descriptors often include:

Electronic Parameters: Hammett-type parameters (σ) can be used to quantify the electron-donating or electron-withdrawing nature of substituents. While originally developed for benzene derivatives, similar principles can be applied to naphthalene systems.

Steric Parameters: Taft steric parameters (Es) or other computational descriptors can be used to quantify the steric bulk of substituents.

Quantum Chemical Descriptors: Calculated properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the calculated charge distribution on the aromatic ring, can provide valuable insights into reactivity. nih.gov A higher HOMO energy generally correlates with increased reactivity towards electrophiles.

Computational Modeling:

Modern computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and relative energies of the starting material, intermediates, and products of a potential reaction. By calculating the activation energies for electrophilic attack at different positions on the naphthalene ring, it is possible to predict the most likely site of reaction and the relative reaction rates.

For this compound, a computational model would need to accurately account for:

The conformational flexibility of the tert-butyl group.

The interplay of inductive and resonance effects of the fluorine atom.

The charge distribution across the entire naphthalene system.

By combining empirical data from related systems with the predictive power of computational models, a more comprehensive understanding of the structure-reactivity relationship for this compound can be achieved.

Emerging Research Areas and Future Directions for 1 Tert Butyl 4 Fluoronaphthalene Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The efficient and regioselective synthesis of polysubstituted naphthalenes is a persistent challenge in organic chemistry. Future research on 1-tert-butyl-4-fluoronaphthalene will necessitate the development of synthetic routes that are not only high-yielding but also align with the principles of green chemistry.

Traditional methods like the Friedel-Crafts reaction for substituting naphthalenes often lead to mixtures of isomers, with a general preference for substitution at the peri-position, making the synthesis of specific isomers like the 1,4-disubstituted product difficult. mdpi.com Overcoming this requires innovative approaches.

Key areas for development include:

Directed Electrophilic Fluorination: A promising strategy involves the late-stage fluorination of a pre-synthesized 1-tert-butylnaphthalene (B97051) precursor. The use of modern electrophilic fluorinating agents, such as N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor) or 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh), has proven highly effective and regioselective for the fluorination of polycyclic aromatic hydrocarbons. wikipedia.orgoup.com Research into the precise reaction conditions could optimize the yield of the desired this compound isomer.

Catalytic Alkylation: An alternative route involves the tert-butylation of 1-fluoronaphthalene (B124137). While classic Lewis acids like aluminum chloride (AlCl₃) are effective, their use raises environmental concerns due to the generation of corrosive and wet waste streams. Future work will likely focus on replacing these with solid acid catalysts or exploring milder, more sustainable catalytic systems to improve the efficiency and environmental footprint of the synthesis.

Halogen Exchange Fluorination: Nucleophilic fluorination via halogen exchange represents another viable and sustainable pathway. researchgate.net A potential route could involve synthesizing a precursor like 1-tert-butyl-4-bromonaphthalene and subsequently performing a halogen exchange reaction using a fluoride (B91410) source such as cesium fluoride or potassium fluoride, often assisted by a phase-transfer catalyst or crown ether in a polar aprotic solvent. researchgate.net

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Precursor Molecule | Key Reagents | Potential Advantages | Anticipated Challenges |

| Electrophilic Fluorination | 1-tert-butylnaphthalene | Selectfluor, Accufluor™ NFTh oup.com | High regioselectivity, mild conditions | Availability of precursor, potential for over-fluorination |

| Catalytic Alkylation | 1-fluoronaphthalene wikipedia.org | tert-butyl chloride, Lewis/Solid Acid Catalyst | Utilizes commercially available starting material | Poor regioselectivity, harsh conditions with traditional catalysts mdpi.com |

| Halogen Exchange | 1-tert-butyl-4-bromonaphthalene | CsF, KF with phase-transfer catalyst researchgate.net | High efficiency, neutral reaction conditions | Multi-step synthesis required for the precursor |

Exploration of Catalytic Applications in Organic Transformations

While this compound is not itself a catalyst, its distinct electronic and steric properties make it a compelling candidate for development as a ligand in transition metal catalysis. The synergy between the electron-withdrawing fluorine atom and the bulky tert-butyl group could be harnessed to create catalysts with novel reactivity and selectivity.

Future research in this area would likely focus on:

Ligand Design for Cross-Coupling: Incorporating the 1-tert-butyl-4-fluoronaphthyl moiety into phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand scaffolds could yield catalysts for cross-coupling reactions. The fluorine atom can modulate the electronic properties of the metal center, while the bulky tert-butyl group can create a specific steric pocket around the metal, influencing substrate approach and potentially enhancing selectivity (e.g., regioselectivity or stereoselectivity) in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Asymmetric Catalysis: The rigid naphthalene (B1677914) backbone is a well-established platform for chiral ligand design. The development of chiral analogues of this compound could lead to new classes of ligands for asymmetric catalysis, where the steric and electronic features fine-tune the chiral environment.

Post-Metallocene Catalysis: Studies on o-fluorinated post-titanocene catalysts have shown the significant impact of fluorine on polymerization activity. acs.org By analogy, incorporating the 1-tert-butyl-4-fluoronaphthyl group as part of a ligand framework could lead to new polymerization catalysts with unique properties.

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers a powerful lens through which to predict and understand the behavior of complex molecules like this compound. Given the intricate interplay of steric and electronic effects within the molecule, computational modeling is not just an adjunct to experimental work but a crucial tool for guiding research.

Emerging computational studies will likely target:

Conformational Analysis and Rotational Barriers: Research on the closely related isomer, 1-tert-butyl-8-fluoronaphthalene, revealed an unusually high energy barrier to the rotation of the tert-butyl group due to steric hindrance. acs.org Similar detailed studies using Density Functional Theory (DFT) on this compound are needed to understand its dynamic stereochemistry and predict the conformational preferences that will dictate its reactivity and interaction with other molecules.

Predicting Electronic Properties and Reactivity: DFT and other quantum chemical methods can accurately calculate key electronic descriptors such as HOMO-LUMO energy levels, electrostatic potential maps, and charge distributions. nih.govrsc.orgresearchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications and predicting the molecule's behavior in various chemical environments.

Modeling Non-Covalent Interactions: The fluorine atom can participate in non-covalent interactions, including hydrogen bonding and C-H···F interactions, which can be critical for molecular recognition and crystal packing. rsc.org Advanced computational models can simulate these weak interactions to predict how the molecule might self-assemble or bind to a biological target. nih.gov

Virtual Screening for Bioactivity: Molecular docking simulations can be used to computationally screen this compound and its derivatives against the active sites of various enzymes or receptors. nih.gov This approach, demonstrated effectively with other naphthalene-based compounds, can rapidly identify potential biological targets and prioritize compounds for synthesis and experimental testing. rsc.org

| Computational Method | Target Property/Application | Predicted Insight |

| Density Functional Theory (DFT) researchgate.net | Rotational energy barriers, molecular geometry | Understanding of molecular dynamics and steric hindrance acs.org |

| DFT / Time-Dependent DFT (TD-DFT) researchgate.net | HOMO/LUMO energies, electronic spectra | Prediction of chemical reactivity and optical properties rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent interactions (e.g., C-H···F) | Insight into crystal packing and supramolecular assembly rsc.org |

| Molecular Docking nih.gov | Binding affinity to protein active sites | Identification of potential as an enzyme inhibitor or bioactive molecule |

Integration into Materials Science Research

The introduction of fluorine into organic molecules is a well-established strategy for creating high-performance materials for electronics and optoelectronics. rsc.org this compound could serve as a fundamental building block for a new generation of functional materials.

Future research directions include:

Organic Semiconductors: Fluorination is known to lower both the HOMO and LUMO energy levels of conjugated systems, which can facilitate electron injection and improve stability against oxidative degradation. rsc.org This makes fluorinated aromatics prime candidates for n-type and ambipolar organic field-effect transistors (OFETs). The this compound core could be incorporated into larger π-conjugated systems, such as naphthalene diimides (NDIs), to create novel semiconducting materials with tailored electronic properties and improved air stability. mdpi.com

Fluorinated Polymers: The C-F bond is exceptionally strong, imparting high thermal stability and chemical resistance. mdpi.com Polymers incorporating the this compound unit could exhibit unique properties, including low surface energy (leading to hydrophobicity), high thermal stability, and specific dielectric properties, making them suitable for advanced coatings, membranes, or specialty plastics. mdpi.com

Liquid Crystals: The rigid, planar structure of the naphthalene core combined with the bulky, non-polar tert-butyl group suggests that derivatives of this compound could exhibit liquid crystalline behavior. By modifying the structure, it may be possible to design novel liquid crystals with specific phase transition temperatures and electro-optical properties.

Design of New Fluorinated Organic Compounds with Tailored Properties

Beyond its direct use, this compound is an ideal scaffold for the synthesis of more complex, high-value organic compounds with precisely tailored properties for applications in medicine and beyond.

Key areas for exploration are:

Medicinal Chemistry Scaffolds: Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The naphthalene ring system is also a common feature in bioactive molecules. nih.gov The unique combination of the metabolically robust fluorine and the sterically influential tert-butyl group makes this scaffold a promising starting point for designing novel enzyme inhibitors or receptor modulators. For example, it could serve as a bioisosteric replacement for other ring systems in known pharmacophores. nih.gov

Fluorescent Probes and Sensors: Naphthalene derivatives are frequently used as fluorophores. The substitution pattern on this compound could be further elaborated to create novel fluorescent probes. The electronic properties of the naphthalene ring, modulated by the fluorine and tert-butyl groups, could be fine-tuned to achieve desired excitation and emission wavelengths for use in chemical sensing or biological imaging. nih.gov

Building Blocks for Agrochemicals: The strategic placement of fluorine is also a critical design element in modern agrochemicals. The unique properties of this scaffold could be leveraged to develop new herbicides or pesticides with enhanced potency and specific modes of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-Butyl-4-fluoronaphthalene, and how can purity be validated?